molecular formula C16H16N2O5 B4944025 N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide

N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide

Cat. No.: B4944025
M. Wt: 316.31 g/mol
InChI Key: DIPBQOPBMYIFAG-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a nitrophenyl group, a methoxy group, and a phenoxyacetamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide typically involves a multi-step process:

    Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce the nitro group at the ortho position relative to the methoxy group.

    Acylation: The nitrated product is then acylated with 2-(2-methylphenoxy)acetyl chloride in the presence of a base such as pyridine or triethylamine to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The methoxy group can be substituted under nucleophilic aromatic substitution conditions, typically using strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol or other strong nucleophiles in polar aprotic solvents.

Major Products

    Reduction: The major product is N-(4-amino-2-methoxyphenyl)-2-(2-methylphenoxy)acetamide.

    Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide is used as a precursor for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is studied for its potential pharmacological properties. The nitro and methoxy groups are known to influence biological activity, making it a candidate for drug development studies.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide exerts its effects depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components. The methoxy and phenoxyacetamide groups can influence the compound’s binding affinity to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-(2-methylphenoxy)acetamide: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.

    N-(4-nitrophenyl)-2-(2-methylphenoxy)acetamide: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

Uniqueness

N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-11-5-3-4-6-15(11)23-10-16(19)17-13-8-7-12(22-2)9-14(13)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPBQOPBMYIFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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